Cas no 601-54-7 (3-Keto Cholesterol)

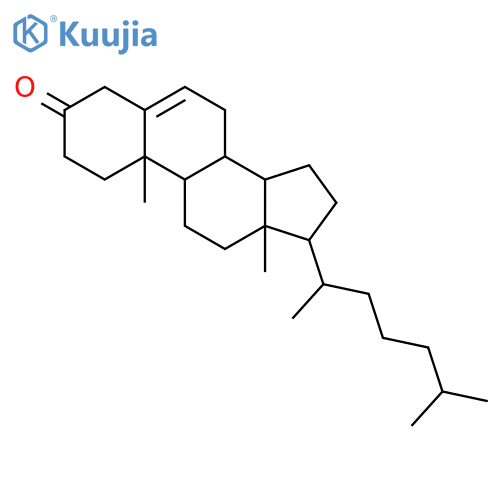

3-Keto Cholesterol structure

商品名:3-Keto Cholesterol

3-Keto Cholesterol 化学的及び物理的性質

名前と識別子

-

- 5-Cholesten-3-one

- 3-Keto Cholesterol

- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- Cholest-5-en-3-one

- CHOLESTENONE(RG)

- DTXCID90131332

- 5-Cholestenone

- BP-13156

- Cholestenone (delta 5)

- Delta(5)-cholestenone

- 601-54-7

- delta(sup 5)-Cholestenone

- NS00034304

- .DELTA.5-CHOLESTEN-3-ONE

- .DELTA.5-CHOLESTERONE

- 3-Oxocholest-5-ene

- AKOS016006104

- NSC-118979

- UNII-58D45D7T5H

- Q27132907

- CHEBI:63906

- DELTA5-CHOLESTERONE

- 3-ketocholesterol

- 58D45D7T5H

- 5-cholesten-3-on

- .delta.(sup5)-Cholestenone

- CHEMBL307301

- DELTA5-CHOLESTEN-3-ONE

- EINECS 210-004-6

- C90310

- NSC 118979

- DTXSID40208841

- LMST01010248

- SCHEMBL288930

-

- MDL: MFCD00009940

- インチ: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1

- InChIKey: GGCLNOIGPMGLDB-GYKMGIIDSA-N

- ほほえんだ: CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C

計算された属性

- せいみつぶんしりょう: 384.33900

- どういたいしつりょう: 384.339

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 630

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1A^2

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 8.2

じっけんとくせい

- 密度みつど: 0.9717 (rough estimate)

- ゆうかいてん: 125-127 °C(lit.)

- ふってん: 451.27°C (rough estimate)

- フラッシュポイント: 200.455°C

- 屈折率: 1.5100 (estimate)

- PSA: 17.07000

- LogP: 7.59690

3-Keto Cholesterol セキュリティ情報

- WGKドイツ:3

- RTECS番号:FZ7875000

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD235619)

3-Keto Cholesterol 税関データ

- 税関コード:2937900090

- 税関データ:

中国税関コード:

2937900090概要:

HS:293700090他のホルモン及びその誘導体及び構造類似体税金還付率:9.0% 規制条件:Q(輸入医薬品通関書)付加価値税:17.0%最恵国関税:4.0% 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

規制条件:

Q.輸入薬品通関書

要約:

HS:29379090税金還付率:9.0%監督管理条件:q(輸入薬品完全性検査報告)付加価値税:17.0%最恵国関税:4.0% General tariff:30.0%

3-Keto Cholesterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-100mg |

5-Cholesten-3-one |

601-54-7 | 98% | 100mg |

¥1587.00 | 2024-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096278-250mg |

5-Cholesten-3-one |

601-54-7 | 95+% | 250mg |

3688CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D779753-5g |

5-Cholesten-3-one |

601-54-7 | 95% | 5g |

$715 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-1g |

5-Cholesten-3-one |

601-54-7 | 98% | 1g |

¥3056.00 | 2024-05-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-209629-5 mg |

3-Keto Cholesterol, |

601-54-7 | 5mg |

¥2,482.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209629-5mg |

3-Keto Cholesterol, |

601-54-7 | 5mg |

¥2482.00 | 2023-09-05 | ||

| 1PlusChem | 1P003N5W-10mg |

5-Cholesten-3-one |

601-54-7 | 95% | 10mg |

$49.00 | 2024-04-22 | |

| eNovation Chemicals LLC | D779753-0.1g |

5-Cholesten-3-one |

601-54-7 | 95% | 0.1g |

$115 | 2024-07-20 | |

| eNovation Chemicals LLC | D779753-1g |

5-Cholesten-3-one |

601-54-7 | 95% | 1g |

$250 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-250mg |

5-Cholesten-3-one |

601-54-7 | 98% | 250mg |

¥1494.00 | 2024-05-07 |

3-Keto Cholesterol 関連文献

-

1. Autoxidation of cholest-5-en-3-one, and its accompanying isomerization, in acetic acidPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 157

-

2. Stereochemistry of epoxidation of cholest-5-en-3-one and of the base-catalysed rearrangement of the derived epoxidesPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 975

-

3. The kinetics and mechanisms of additions to olefinic substances. Part 14. Reactions of cholest-5-en-3-one with electrophilic brominating agentsPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 2055

-

4. Photo-induced molecular transformations. Part 87. Regiospecific photo-Beckmann rearrangement of steroidal α,β-unsaturated ketone oximes: synthesis of some steroidal enamino lactamsHiroshi Suginome,Makoto Kaji,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1988 321

-

5. Applications of high-potential quinones. Part II. Syntheses of steroidal 1,4,6-trien-3-ones.A. B. Turner J. Chem. Soc. C 1968 2568

601-54-7 (3-Keto Cholesterol) 関連製品

- 3846-28-4(Estr-4-en-17-one)

- 23455-44-9(Stigmasta-7,22-dien-3-one,(5a,22E)-)

- 19289-77-1(Estr-\u200b5-\u200bene-\u200b3,\u200b17-\u200bdione)

- 2318-78-7(A'-Neo-25,26,28-trinorgammacer-5-en-3-one,9,13,17-trimethyl-, (8b,9a,10a,13b,14a,17a,18b)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量